molecular formula C11H12F2O3 B7995569 2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7995569
M. Wt: 230.21 g/mol
InChI Key: FUKLJWYBAVRUFU-UHFFFAOYSA-N
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Description

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a difluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3,5-difluorophenol with ethylene oxide to form 2-(3,5-difluorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(3,5-difluorophenoxy)acetic acid, while reduction could produce 2-(3,5-difluorophenoxy)ethanol.

Scientific Research Applications

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and bioavailability, facilitating its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(3,5-Dimethyl-phenoxy)ethyl]-1,3-dioxolane

Uniqueness

2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKLJWYBAVRUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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